molecular formula C18H19N3O2S B4652429 N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B4652429
M. Wt: 341.4 g/mol
InChI Key: VKLWQGYJQGORSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as MBX-2982, is a novel small molecule agonist of the G-protein-coupled receptor GPR119. GPR119 is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells, and its activation has been shown to stimulate insulin secretion and enhance glucose-dependent incretin hormone release. MBX-2982 has been studied for its potential as a novel treatment for type 2 diabetes and other metabolic disorders.

Mechanism of Action

N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its pharmacological effects by binding to and activating the GPR119 receptor. GPR119 is expressed in pancreatic beta cells and intestinal enteroendocrine cells, and its activation leads to the release of insulin and incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones promote glucose uptake and utilization by peripheral tissues, and also inhibit glucagon secretion from alpha cells in the pancreas.
Biochemical and physiological effects:
N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been shown to have several biochemical and physiological effects related to its activation of the GPR119 receptor. These include increased insulin secretion, enhanced incretin hormone release, improved glucose tolerance and insulin sensitivity, and reduced body weight. N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic potential in metabolic disorders.

Advantages and Limitations for Lab Experiments

N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and its pharmacological effects are well characterized. However, N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide also has some limitations. It has low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Additionally, its effects may be influenced by factors such as diet and gut microbiota, which can be difficult to control in animal models.

Future Directions

There are several potential future directions for research on N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide and GPR119 agonists. These include:
1. Further characterization of the molecular mechanisms of GPR119 activation and downstream signaling pathways.
2. Development of more potent and selective GPR119 agonists with improved pharmacokinetic properties.
3. Investigation of the effects of GPR119 activation on other metabolic pathways and physiological processes, such as lipid metabolism and appetite regulation.
4. Evaluation of the safety and efficacy of GPR119 agonists in combination with other antidiabetic agents, such as metformin and GLP-1 receptor agonists.
5. Exploration of the potential therapeutic applications of GPR119 agonists in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
In conclusion, N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a novel small molecule agonist of the GPR119 receptor that has shown promise as a potential treatment for type 2 diabetes and other metabolic disorders. Further research is needed to fully elucidate its pharmacological effects and potential therapeutic applications.

Scientific Research Applications

N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively studied in preclinical and clinical settings for its potential as a novel treatment for type 2 diabetes and other metabolic disorders. In animal models, N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been shown to increase glucose-stimulated insulin secretion, enhance glucose-dependent incretin hormone release, and improve glucose tolerance and insulin sensitivity. In clinical trials, N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been shown to improve glycemic control and reduce body weight in patients with type 2 diabetes.

properties

IUPAC Name

N-(3-methylbutyl)-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12(2)8-9-19-16(22)14-10-20-18-21(17(14)23)15(11-24-18)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLWQGYJQGORSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CN=C2N(C1=O)C(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.